7,8-dimethyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
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Overview
Description
7,8-dimethyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a thiadiazole ring, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
7,8-dimethyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The thiadiazole ring and the chromene core play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids: These compounds share a similar chromene core but differ in the substituents attached to the core.
5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones: These compounds have a similar thiadiazole ring but differ in the chromene core structure.
Uniqueness
The uniqueness of 7,8-dimethyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of both the chromene core and the thiadiazole ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17N3O3S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-4-7-24-17-20-19-16(25-17)18-15(22)13-8-12(21)11-6-5-9(2)10(3)14(11)23-13/h5-6,8H,4,7H2,1-3H3,(H,18,19,22) |
InChI Key |
HORKEXDNAXGQLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |
Origin of Product |
United States |
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